

Comprehensive Application Notes and Protocols for Axitinib Impurity 2 in ANDA Applications

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Compound Focus: Axitinib Impurity 2

CAS No.: 1428728-83-9

Cat. No.: S1790298

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Chemical Identification and Characterization

Axitinib Impurity 2 is a specified impurity observed during the manufacturing process or stability studies of Axitinib drug substance and products. This impurity must be adequately monitored and controlled within established limits to ensure final drug product quality, safety, and efficacy.

Structural Information and Properties

Axitinib Impurity 2 has been identified as a **dimeric compound** with the following chemical characteristics:

- **Chemical Name:** 2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-methyl-benzamide] [1]
- **Molecular Formula:** C₄₄H₃₆N₈O₂S₂ [2] [1]
- **Molecular Weight:** 772.95 g/mol [2] [1]
- **CAS Registry Number:** 1428728-83-9 [2] [1]
- **Appearance:** Pale beige solid [1]

Table 1: Chemical Identification of **Axitinib Impurity 2**

| Parameter | Specification |
|-------------------|---|
| IUPAC Name | 2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-methyl-benzamide] |
| Molecular Formula | C ₄₄ H ₃₆ N ₈ O ₂ S ₂ |
| Molecular Weight | 772.95 g/mol |
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| Appearance | Pale beige solid |

Analytical Method Development

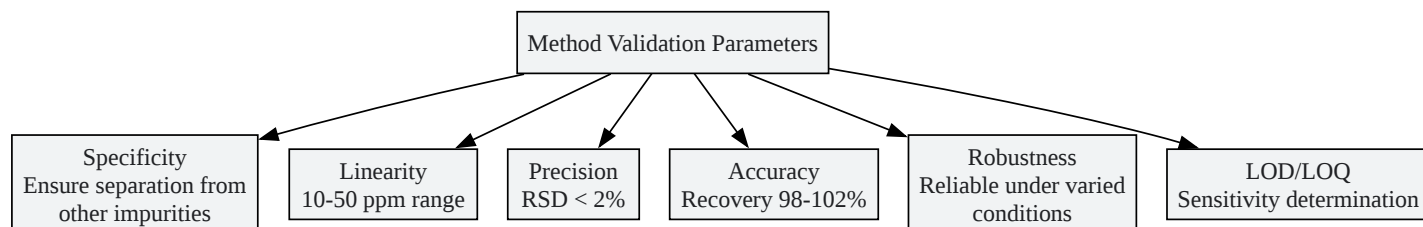
HPLC Method Conditions

Based on the published RP-HPLC method for Axitinib analysis [3], the following conditions are recommended for separation and quantification of **Axitinib Impurity 2**:

- **Column:** Symmetry C₁₈ or equivalent
- **Mobile Phase:** Acetonitrile:0.1M Acetic Acid (50:50 v/v)
- **Flow Rate:** 1.2 mL/min
- **Detection:** UV at 254 nm
- **Temperature:** Ambient
- **Injection Volume:** 10-20 µL
- **Run Time:** 15-20 minutes (to be optimized for impurity separation)

Method Validation Parameters

The analytical method must be validated according to **ICH guidelines** with the following parameters [3]:



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Diagram 1: Method validation parameters for impurity analysis

Experimental Protocols

Preparation of Standard Solutions

Primary Standard Stock Solution:

- Accurately weigh approximately 10 mg of **Axitinib Impurity 2** reference standard
- Transfer to a 100 mL volumetric flask
- Dissolve in and dilute to volume with diluent (acetonitrile:water, 50:50 v/v)
- Sonicate for 10 minutes to ensure complete dissolution
- Final concentration: 100 µg/mL

Working Standard Solutions:

- Prepare serial dilutions from stock solution to cover concentration range of 10-50 ppm
- Use same diluent for all preparations
- Prepare fresh daily or validate stability under storage conditions

System Suitability Test

Perform system suitability tests before each analytical sequence:

Table 2: System Suitability Criteria

| Parameter | Acceptance Criteria |
|-----------------------------------|---------------------------------------|
| Theoretical Plates | > 2000 |
| Tailing Factor | ≤ 2.0 |
| Relative Standard Deviation (RSD) | $\leq 2.0\%$ for replicate injections |
| Resolution | > 2.0 from nearest peak |

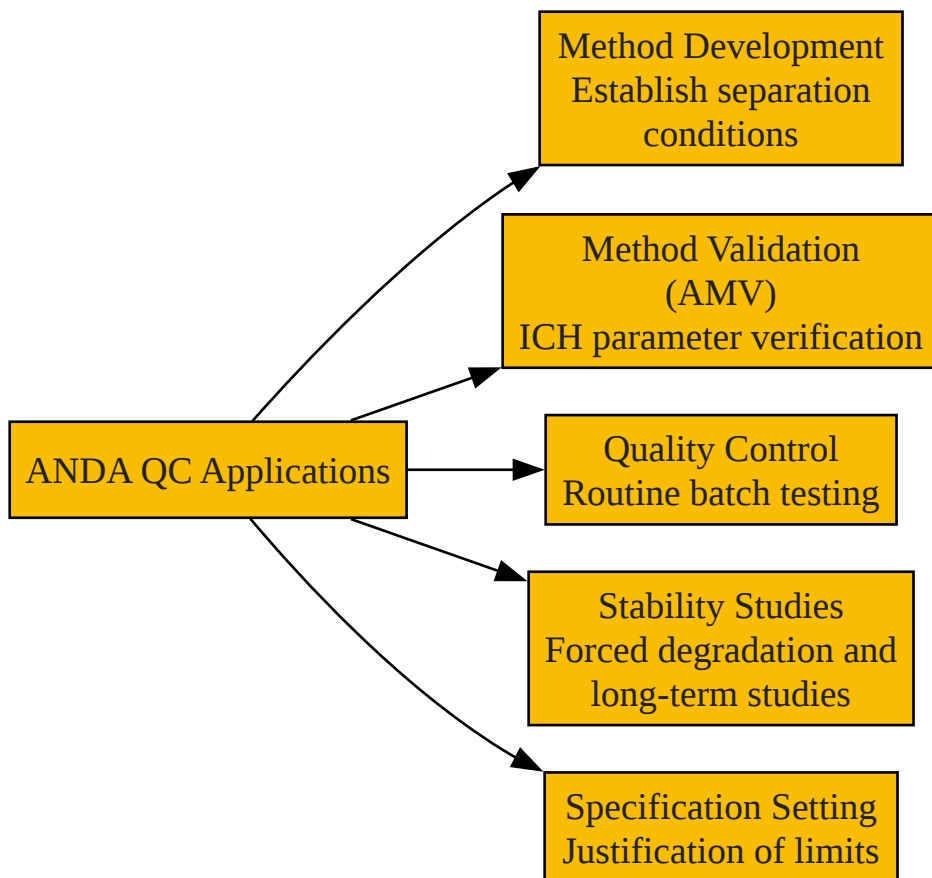
Sample Analysis Procedure

- **Mobile Phase Preparation:** Prepare fresh mobile phase daily by mixing Acetonitrile and 0.1M Acetic Acid in 50:50 ratio. Filter through 0.45 μm membrane filter and degas by sonication.
- **System Equilibration:** Equilibrate HPLC system with mobile phase for at least 30 minutes at 1.2 mL/min flow rate.
- **Blank Injection:** Inject diluent to confirm no interfering peaks at retention time of interest.
- **Standard Injection:** Inject working standard solutions in duplicate.
- **Sample Injection:** Inject prepared test samples (typically 1-2 mg/mL of Axitinib spiked with known impurities).
- **Data Analysis:** Integrate peaks and calculate impurity concentrations against standard curve.

Quality Control Applications for ANDA

Axitinib Impurity 2 reference standard is essential for multiple QC applications in ANDA submissions [4] [5]:

Regulatory Applications



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Diagram 2: ANDA quality control applications

Specification Setting and Control

Establish scientifically justified specifications for **Axitinib Impurity 2** based on:

- **Batch Analysis Data:** Review of multiple commercial and stability batches
- **Toxicological Assessment:** Based on ICH Q3A/Q3B guidelines
- **Process Capability:** Demonstrated control during manufacturing
- **Stability Trends:** Increase over product shelf-life

Recommended reporting, identification, and qualification thresholds should follow ICH guidelines based on maximum daily dose of Axitinib.

Stability Studies and Forced Degradation

Protocol for Forced Degradation Studies

Perform forced degradation studies on Axitinib drug substance to elucidate impurity formation pathways:

- **Acidic Hydrolysis:** Expose to 0.1N HCl at 60°C for 24 hours
- **Basic Hydrolysis:** Expose to 0.1N NaOH at 60°C for 24 hours
- **Oxidative Degradation:** Expose to 3% H₂O₂ at room temperature for 24 hours
- **Photolytic Degradation:** Expose to UV and visible light as per ICH Q1B
- **Thermal Degradation:** Heat at 80°C for 30 days

Monitor formation of **Axitinib Impurity 2** and other related substances under these stress conditions to establish degradation pathways and method stability-indicating capability.

Regulatory Considerations

Reference Standard Qualification

Axitinib Impurity 2 reference standard must be properly qualified with the following documentation:

- **Certificate of Analysis** with full characterization data [1]
- **Identity Confirmation:** by IR, NMR, or MS
- **Purity Assignment:** by HPLC area normalization or mass balance
- **Expiry Date:** Supported by stability data

ANDA Submission Requirements

Include the following information related to **Axitinib Impurity 2** in ANDA submissions:

- **Method Validation Data:** Complete validation report as per ICH Q2(R1)
- **Batch Analysis Results:** Data from at least 3 consecutive production batches
- **Stability Data:** Demonstration of control over shelf-life
- **Justification of Specifications:** Based on development and stability data
- **Toxicological Assessment:** If above identification threshold

Handling and Storage

- **Storage Conditions:** Store at room temperature in tightly closed container
- **Handling Precautions:** Protect from light and moisture [6]
- **Stability:** Evaluate standard solution stability for routine analytical use
- **Shipping:** Ambient temperature [4]

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References

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To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for Axitinib Impurity 2 in ANDA Applications]. Smolecule, [2026]. [Online PDF]. Available at:

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